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Compound of Interest

Compound Name: 2-Chloroethynylpyridine
Cat. No.: B13817421
Get Quote

Executive Summary

2-Chloroethynylpyridine (also known as 2-(chloroethynyl)pyridine) is a specialized, highly
reactive organohalide intermediate used in advanced organic synthesis and medicinal
chemistry.[1] Characterized by a pyridine ring substituted at the 2-position with a chloroalkyne
moiety (-C=C-Cl), this compound serves as a potent electrophile and a "warhead" for covalent
modification or as a precursor in the construction of complex heterocycles and ynamides.

Critical Safety Notice: As a haloalkyne, this compound possesses high energy potential. While
specific explosivity data for this exact derivative is limited, haloalkynes are historically known to
be shock-sensitive and thermally unstable. Synthesis and handling require strict adherence to
safety protocols, including cold storage, light exclusion, and avoidance of metal spatulas.

Chemical Structure & Electronic Properties
Structural Identity[2][3]

e IUPAC Name: 2-(Chloroethynyl)pyridine

e Molecular Formula: C7H4CIN[2]
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e Molecular Weight: 137.57 g/mol
e SMILES:CIC#Cclcccenl

o Key Functional Group: Chloroalkyne attached to an electron-deficient heteroaromatic ring.

Electronic Analysis

The reactivity of 2-chloroethynylpyridine is defined by the synergy between the pyridine ring
and the chloroalkyne tail:

e Dipole & Polarization: The pyridine nitrogen is electron-withdrawing (inductive effect, -1),
pulling electron density from the alkyne. The chlorine atom is also electronegative but can
donate electron density via resonance (+M) into the triple bond.

o Electrophilicity: The

-carbon (attached to Chlorine) is highly electrophilic. This makes the molecule susceptible to
nucleophilic attack, a property exploited in the synthesis of ynamides.

e Bond Polarization: The C-Cl bond in haloalkynes is "positive" in character (
) relative to alkyl chlorides, facilitating oxidative addition to metal centers (e.g., Pd, Cu).

Synthesis & Scalability

Commercial availability of 2-chloroethynylpyridine is rare due to its instability. It is typically
synthesized in situ or freshly prepared from 2-ethynylpyridine.

Standard Synthesis Protocol (NCS/AgNO3 Method)

This method uses N-Chlorosuccinimide (NCS) as a positive chlorine source, catalyzed by
Silver(l).

Reagents:
e Substrate: 2-Ethynylpyridine (CAS: 1945-84-2)

e Chlorinating Agent: N-Chlorosuccinimide (NCS)[3][4][5]
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o Catalyst: Silver Nitrate (AgNOs)

e Solvent: Acetone or Acetonitrile (anhydrous)

Step-by-Step Methodology:

Preparation: Dissolve 2-ethynylpyridine (1.0 equiv) in anhydrous acetone (0.1 M
concentration) under an inert atmosphere (N2 or Ar).

e Activation: Add AgNOs (0.05-0.1 equiv) to the solution. The mixture may darken slightly.
e Chlorination: Add NCS (1.1 equiv) in portions over 15 minutes to control the exotherm.

o Reaction: Stir at room temperature for 2—4 hours. Monitor by TLC (silica gel; typically less
polar than starting material) or GC-MS.

o Workup: Filter the mixture through a pad of Celite to remove silver salts and succinimide
byproducts. Concentrate the filtrate carefully under reduced pressure at low temperature (<
30°C).

« Purification: Rapid column chromatography on neutral alumina (silica may cause
decomposition) using hexanes/EtOAc.

Self-Validating Check: The product should exhibit a characteristic IR stretch for the C=C bond
around 2200-2240 cm™1, distinct from the terminal alkyne C-H stretch (~3300 cm™1) of the
starting material.

Reactivity Profile & Applications

The utility of 2-chloroethynylpyridine lies in its dual role as an electrophile and a coupling
partner.

Cadiot-Chodkiewicz Coupling

Used to synthesize unsymmetrical conjugated diynes, which are scaffolds for natural products
and molecular wires.

e Mechanism: Cu(l)-catalyzed coupling of the chloroalkyne with a terminal alkyne.
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» Conditions: CuCl, amine base (e.g., n-butylamine), hydroxylamine hydrochloride (reducing
agent to maintain Cu(l)).

Nucleophilic Addition (Ynamide Synthesis)

Reacting 2-chloroethynylpyridine with secondary amines or nitrogen heterocycles yields
ynamides.

o Pathway: Addition-Elimination mechanism. The nucleophile attacks the electrophilic

-carbon (Cl-bearing), followed by elimination of HCI (or chloride displacement).

 Significance: Ynamides are versatile synthons for cyclization reactions.

Cycloadditions

The chloroalkyne moiety can participate in [2+2] cycloadditions with ketenes or [3+2]
cycloadditions with azides (Click-type), although the chlorine substituent alters the
regioselectivity compared to terminal alkynes.

Visualization of Reactivity Pathways
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Caption: Synthesis and divergent reactivity pathways of 2-chloroethynylpyridine.

Safety & Handling Framework
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Hazard Class: Energetic Material / lachrymator / Skin Irritant.

Parameter Specification / Protocol
Store at -20°C under Argon. Avoid light
Storage
exposure.
. Potential for explosive decomposition upon
Stability

shock or heating >50°C.

Incompatibility

Strong reducing agents, heavy metals (forms

acetylides), strong acids.

Blast shield, face shield, heavy nitrile gloves.

PPE
Work in a fume hood.
) Quench with dilute NaOH/NaOCI solution
Disposal ]
carefully before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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